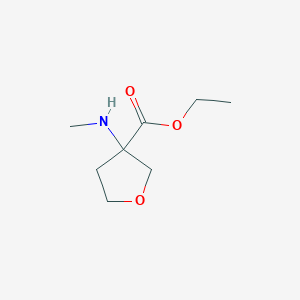

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate

Description

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate is a tetrahydrofuran (THF)-derived compound featuring a methylamino substituent and an ethyl ester group at the 3-position of the THF ring.

Properties

IUPAC Name |

ethyl 3-(methylamino)oxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-12-7(10)8(9-2)4-5-11-6-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSSWOVTHFLMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of contamination and improves safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetrahydrofuran derivatives .

Scientific Research Applications

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Ethyl 2-Oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7)

- Key Difference: Replaces the methylamino group with an oxo (keto) group.

- Impact: The oxo group increases polarity and reactivity, favoring nucleophilic additions or oxidations. Reduced basicity compared to the methylamino derivative, altering solubility in acidic media.

Methyl Tetrahydrofuran-3-carboxylate (CAS 53662-85-4)

- Key Difference : Methyl ester instead of ethyl ester.

- Faster metabolic hydrolysis due to lower steric hindrance around the ester group .

Structural Modifications in Heterocyclic Systems

Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Key Differences: Benzofuran ring system (vs. THF), with 5,5-difluoro substitution. Amino group at the 3-position instead of methylamino.

- Impact :

tert-Butyl 2-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate

- Key Differences: Bulky tert-butyl ester and Boc-protected amino group. 4-Bromophenyl substituent.

- Impact: Increased steric hindrance slows enzymatic or chemical hydrolysis of the ester.

Pharmacologically Relevant Analogs

Sumatriptan Succinate-Related Compounds (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide)

- Key Differences: Indole core with methylaminoethyl and sulfonamide groups. Succinate counterion.

- Impact: Sulfonamide moiety increases acidity (pKa ~1–2) and water solubility.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate | C₈H₁₅NO₃ | 173.21 | Methylamino, ethyl ester | Moderate polarity, H-bond donor/acceptor |

| Ethyl 2-oxotetrahydrofuran-3-carboxylate | C₇H₁₀O₄ | 158.15 | Oxo, ethyl ester | High polarity, reactive ketone |

| Methyl tetrahydrofuran-3-carboxylate | C₆H₁₀O₃ | 130.14 | Methyl ester | Lower lipophilicity, faster hydrolysis |

| Ethyl 3-amino-5,5-difluorotetrahydrobenzofuran-2-carboxylate | C₁₁H₁₃F₂NO₃ | 269.23 | Amino, difluoro, benzofuran | Enhanced stability, aromatic interactions |

| Sumatriptan succinate-related compound D | C₁₅H₂₃N₃O₃S·½C₄H₆O₄ | 384.47 | Methylaminoethyl, sulfonamide | High solubility, serotonin receptor affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with tetrahydrofuran derivatives. Key steps include:

- Amination : Introducing the methylamino group via nucleophilic substitution under basic conditions (e.g., using methylamine and KCO) .

- Esterification : Reaction with ethyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the ester .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

- Critical Parameters : Temperature control during esterification prevents side reactions, while pH adjustment during amination ensures high yield (~70–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the tetrahydrofuran ring, methylamino group (δ ~2.5 ppm for N–CH), and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 202.1443) and fragmentation patterns .

- IR : Stretching frequencies for N–H (~3350 cm) and C=O (~1740 cm) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during experiments to avoid decomposition .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Ester Hydrolysis : React with aqueous NaOH (1M) at 60°C to yield the carboxylic acid derivative .

- Amide Formation : Use coupling agents (e.g., EDC/HOBt) with primary amines to generate amides .

- Reduction : LiAlH reduces the ester to a primary alcohol, useful for further derivatization .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates (e.g., tetrahedral intermediates during hydrolysis) .

- Isotopic Labeling : Use N-labeled methylamine to track aminolysis pathways via N NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for ester hydrolysis .

Q. What experimental designs are recommended for evaluating its biological activity in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with conserved active-site lysine residues (methylamino group may act as a nucleophile mimic) .

- Assay Conditions : Use fluorescence-based assays (e.g., tryptophan quenching) at pH 7.4 and 37°C to measure IC values .

- Control Experiments : Test against structurally similar analogs to isolate the role of the tetrahydrofuran ring .

Q. How can contradictions in reported biological data (e.g., variable IC values) be resolved?

- Methodological Answer :

- Purity Verification : Reanalyze compound batches via HPLC and elemental analysis to exclude impurities .

- Assay Standardization : Use uniform buffer systems (e.g., PBS vs. HEPES) and enzyme sources (recombinant vs. native) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets to identify confounding variables .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (~1.2), solubility (~2.1 mg/mL), and CYP450 interactions .

- Molecular Dynamics : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.